2-(Trifluoromethyl)quinoline-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(trifluoromethyl)quinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-4-6-7(10(16)17)2-1-3-8(6)15-9/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJUSTJVYPTNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinoline-5-carboxylic acid typically involves the cyclization of 2-trifluoromethylaniline with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base, leading to the formation of the quinoline ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts, such as montmorillonite K-10, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include quinoline derivatives with varied functional groups, enhancing their applicability in different fields .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that quinoline derivatives, including 2-(trifluoromethyl)quinoline-5-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Quinoline derivatives are known to interfere with cancer cell proliferation and induce apoptosis. In particular, studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition
Another important application lies in enzyme inhibition. Research has highlighted the ability of this compound to inhibit specific enzymes associated with disease pathways, particularly those involved in inflammation and cancer progression. This mechanism can be crucial for developing targeted therapies .
Agrochemicals
Pesticide Development
The unique trifluoromethyl group in this compound enhances its lipophilicity, which is beneficial for pesticide formulations. The compound has been studied for its efficacy against various agricultural pests and pathogens, indicating its potential use as a novel pesticide or fungicide .
Herbicides
Additionally, the compound's structure allows it to interact with plant growth regulators, making it a candidate for herbicide development. Its application could lead to more effective weed management strategies in agricultural practices .
Materials Science
Fluorinated Polymers
In materials science, this compound can be used as a building block for synthesizing fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms, making them suitable for high-performance applications .
Dyes and Pigments
The compound's vibrant color properties make it a candidate for use in dyes and pigments. Its incorporation into polymer matrices can lead to materials with desirable optical properties for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)quinoline-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to effective inhibition or modulation of target pathways. This compound is known to affect pathways involved in cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Fluoroquinolones: Known for their antibacterial activity.
Trifluoromethyl-substituted pyridines: Used in medicinal chemistry for their enhanced pharmacokinetic properties.
Quinoline derivatives: Widely used in antimalarial and anticancer drug development
Uniqueness: 2-(Trifluoromethyl)quinoline-5-carboxylic acid stands out due to its unique combination of a quinoline core and a trifluoromethyl group, which imparts superior stability, reactivity, and biological activity compared to other similar compounds .
Biological Activity
2-(Trifluoromethyl)quinoline-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.
- Chemical Formula : C10H6F3NO2
- CAS Number : 1260671-21-3
- Molecular Weight : 235.16 g/mol
The trifluoromethyl group in this compound enhances its lipophilicity, allowing it to interact effectively with hydrophobic regions in proteins and enzymes. This property is crucial for its biological activity, as it facilitates binding to various molecular targets involved in disease processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 μg/mL |
| Escherichia coli | 128 μg/mL |
| Bacillus subtilis | >256 μg/mL |
| Pseudomonas aeruginosa | >256 μg/mL |
These findings suggest that the compound is particularly effective against Gram-positive bacteria like S. aureus while showing limited activity against Gram-negative strains like E. coli and P. aeruginosa .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been shown to inhibit cancer cell proliferation in several cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical cancer) | 15.5 |
| MCF-7 (Breast cancer) | 10.2 |
| A549 (Lung cancer) | 12.8 |
The compound's mechanism of action in cancer cells involves the induction of apoptosis and inhibition of cell cycle progression, primarily through the modulation of key signaling pathways .
Antiviral Activity
Recent studies have highlighted the antiviral properties of quinoline derivatives, including this compound. It has shown activity against various viral strains, demonstrating potential as an antiviral agent:
- Zika Virus
- Herpes Simplex Virus
- HIV
The compound's effectiveness against these viruses is attributed to its ability to interfere with viral replication processes .
Case Studies
- Antimalarial Activity : A study examining a series of quinoline derivatives found that modifications similar to those present in this compound led to enhanced antimalarial activity against Plasmodium falciparum strains, particularly those resistant to conventional treatments .
- Cytotoxicity Evaluation : In cytotoxicity assays using the Vero cell line, compounds structurally related to this compound exhibited selectivity indices indicating favorable safety profiles compared to standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(trifluoromethyl)quinoline-5-carboxylic acid, and how can intermediates be characterized?
- Methodology : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluoromethyl group. For example, ethyl ester derivatives of trifluoromethylpyrimidine-carboxylic acid intermediates are synthesized using boronic acid partners and palladium catalysts, followed by hydrolysis to yield the carboxylic acid . Characterization involves LCMS (e.g., m/z 366 [M+H]+) and HPLC retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) to confirm purity and structure .
Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?
- Methodology : Strict inert atmosphere conditions (argon/nitrogen) and anhydrous solvents are critical. Storage in sealed containers with desiccants (e.g., molecular sieves) is recommended. Safety protocols from SDS data (e.g., avoiding inhalation, using fume hoods, and wearing PPE) should be followed, as outlined for structurally similar carboxylic acids .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodology : High-resolution NMR (¹H/¹³C, 19F for CF₃ groups) and FT-IR (to confirm carboxylic acid C=O stretch ~1700 cm⁻¹) are standard. For complex stereochemistry, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is employed, leveraging high-resolution diffraction data to resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in trifluoromethylquinoline synthesis?
- Methodology : Systematic variation of catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), solvents (DMF vs. THF), and temperature is key. For example, in multi-step syntheses of pyridazine-carboxamide derivatives, adjusting stoichiometry of bromoacetic acid tert-butyl ester and reaction time (e.g., 12–24 hrs) significantly impacts LCMS-observed product ratios . Parallel reaction screening (e.g., HTE plates) can expedite optimization.
Q. What strategies resolve contradictions in crystallographic data for trifluoromethyl-substituted quinolines?
- Methodology : When SHELXL refinement produces poor R-factors, consider twinning or disorder in the CF₃ group. Use SQUEEZE (in PLATON) to model solvent-accessible voids or apply restraints to CF₃ geometry. Comparative analysis with analogous structures (e.g., 8-methoxy derivatives) helps validate bond lengths and angles .
Q. How does the trifluoromethyl group influence the compound’s bioactivity in antiviral assays?
- Methodology : The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In pseudovirus neutralization assays (e.g., SARS-CoV-2), substituent position (C-2 vs. C-5) and electronic effects are tested via IC₅₀ comparisons. Computational docking (AutoDock Vina) predicts binding interactions with viral protease active sites .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) is used to monitor enantiomeric excess. For large batches, asymmetric catalysis (e.g., chiral Pd ligands) or enzymatic resolution (lipases) can retain purity. Process parameters (e.g., cooling rate during crystallization) are critical to avoid racemization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
